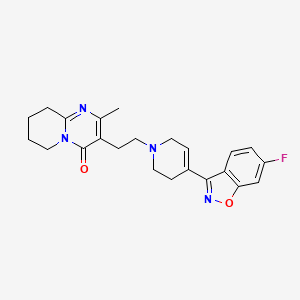

3,6-Dihydro Risperidone

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H25FN4O2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H25FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-7,14H,2-4,8-13H2,1H3 |

InChI Key |

LQUBQYIPKDKBKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(=CC3)C4=NOC5=C4C=CC(=C5)F |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Foundation of 3,6 Dihydro Risperidone

Systematic IUPAC Nomenclature and Common Synonyms for 3,6-Dihydro Risperidone (B510)

The compound referred to as 3,6-Dihydro Risperidone is systematically named 3-[2-[4-(6-fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . This formal nomenclature precisely describes its intricate molecular architecture.

The name indicates a core structure of a tetrahydropyrido[1,2-a]pyrimidin-4-one, which is bonded to an ethyl-piperidinyl group. The piperidine (B6355638) ring is, in turn, substituted with a fluoro-dihydro-benzoxazolyl group. The "dihydro" prefix signifies the saturation of a double bond within the benzisoxazole ring system of the parent compound, risperidone.

While "this compound" is used as a common name, it is not the standardized nomenclature. Other potential synonyms are derived from its systematic name.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 3-[2-[4-(6-fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| Common Name | This compound |

| Synonym | Risperidone Dihydrobenzisoxazole |

Detailed Stereochemical Considerations and Chiral Centers

The reduction of the benzisoxazole ring in risperidone to form this compound introduces two new stereocenters, significantly increasing the molecule's stereochemical complexity. These chiral centers are located at the C3 and C6 positions of the 2,3-dihydro-1,2-benzoxazole moiety.

The presence of these two stereocenters means that this compound can exist as a set of four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). These stereoisomers are related as two pairs of enantiomers and four pairs of diastereomers. Each of these isomers can be expected to have unique three-dimensional arrangements and, consequently, potentially different biological activities and physicochemical properties. The precise stereochemical configuration would be dependent on the synthetic route employed for its preparation.

Conformational Analysis and Preferred Geometries

The conformational flexibility of this compound is largely dictated by the rotational freedom around its single bonds and the conformational preferences of its ring systems. The piperidine ring typically adopts a chair conformation to minimize steric strain. The tetrahydropyridopyrimidinone ring system also has a degree of conformational flexibility.

Relationship to Parent Compound and Other Structural Analogs

The conversion from a planar, aromatic isoxazole (B147169) ring in risperidone to a non-planar, saturated dihydroisoxazole (B8533529) ring in its derivative alters the spatial arrangement of the substituents. This can affect how the molecule interacts with its biological targets.

Other structural analogs of risperidone include its major active metabolite, paliperidone (B428) (9-hydroxyrisperidone), where a hydroxyl group is introduced on the pyridopyrimidinone ring system. Various other analogs have been synthesized for research purposes, often involving modifications to the piperidine or benzisoxazole moieties to explore structure-activity relationships. vcu.edu

| Compound Name | Key Structural Feature |

| Risperidone | Parent compound with a benzisoxazole ring. |

| This compound | Dihydrogenated benzisoxazole ring. |

| Paliperidone (9-hydroxyrisperidone) | Hydroxylated on the pyridopyrimidinone ring. |

Synthetic Methodologies and Chemical Transformations of 3,6 Dihydro Risperidone

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3,6-Dihydro Risperidone (B510) (1) reveals two primary disconnections, mirroring the general strategy for the synthesis of risperidone and its analogs. The key bond cleavages are at the C-N bond of the piperidine (B6355638) ring and the bond connecting the ethyl side chain to the pyridopyrimidinone ring system.

The primary disconnection (a) severs the bond between the piperidine nitrogen and the ethyl spacer. This leads to two key precursors: the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) (2) and a functionalized dihydropyrido[1,2-a]pyrimidin-4-one with a reactive group on the ethyl side chain, such as a halide (e.g., 3-(2-chloroethyl)-2-methyl-6,7-dihydropyrido[1,2-a]pyrimidin-4-one) (3).

A secondary disconnection (b) can be envisioned by breaking down the dihydropyrido[1,2-a]pyrimidin-4-one ring itself. This would involve a cyclocondensation reaction between a substituted aminopyridine and a suitable three-carbon synthon.

This retrosynthetic approach highlights the modular nature of the synthesis, allowing for variations in both the benzisoxazole and the heterocyclic core to generate a range of analogs.

Reported Synthetic Routes for 3,6-Dihydro Risperidone Preparation

While specific literature dedicated solely to the synthesis of this compound is sparse, its preparation can be inferred from the synthesis of related dehydro impurities of paliperidone (B428) (9-hydroxy-risperidone). The general approach involves the condensation of two key fragments.

The primary starting materials for the synthesis of this compound are:

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (2) : This is a common intermediate in the synthesis of risperidone and its derivatives. thepharmajournal.com

3-(2-chloroethyl)-2-methyl-6,7-dihydropyrido[1,2-a]pyrimidin-4-one (3) : This precursor contains the dihydropyridopyrimidinone core and a reactive chloroethyl side chain for alkylation of the piperidine nitrogen of intermediate (2). The synthesis of this specific dehydro intermediate is a crucial step.

The synthesis of the analogous 9-hydroxy dehydro intermediate, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been reported as a contaminant in the synthesis of paliperidone. scholarsresearchlibrary.com The synthesis of the non-hydroxylated version (3) would likely follow a similar pathway, potentially involving the cyclization of an appropriate aminopyridine precursor with a suitable acylation agent.

The condensation of the two key intermediates (2) and (3) is typically carried out via an N-alkylation reaction. This reaction is generally performed in the presence of a base to neutralize the hydrogen chloride formed during the reaction and a catalyst to facilitate the coupling.

Common reaction conditions include:

Solvent : Polar aprotic solvents such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are commonly employed. thepharmajournal.comgoogle.com

Base : Inorganic bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are frequently used. thepharmajournal.comgoogle.com Organic bases such as diisopropylethylamine (DIPEA) can also be utilized. scholarsresearchlibrary.com

Catalyst : A catalytic amount of an iodide salt, such as potassium iodide (KI), is often added to promote the reaction, particularly when a chloro- or bromo-ethyl side chain is used. This is an example of the Finkelstein reaction, where the in situ formation of the more reactive iodo-ethyl intermediate accelerates the alkylation. google.com

Temperature : The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. thepharmajournal.com

For efficient synthesis and potential scale-up, several factors need to be considered:

Purity of Starting Materials : The presence of impurities in the starting materials, particularly in the dihydropyridopyrimidinone precursor, can lead to the formation of side products and complicate purification.

Choice of Solvent and Base : The selection of an appropriate solvent and base is crucial for reaction efficiency and ease of product isolation. While DMF is an effective solvent, its high boiling point and potential for decomposition can be problematic on a large scale. Acetonitrile is often a preferred alternative. google.com

Reaction Time and Temperature : Careful monitoring of the reaction progress is necessary to ensure complete conversion while minimizing the formation of degradation products.

Purification : The final product is typically isolated by filtration and purified by recrystallization from a suitable solvent or solvent mixture to achieve the desired purity.

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The synthesis of this compound as described does not typically involve significant chemo-, regio-, or stereoselectivity challenges, as the key bond-forming step is a straightforward N-alkylation. However, if substituted versions of the starting materials were used, these considerations would become more important.

For instance, if the dihydropyridopyrimidinone ring contained other reactive functional groups, chemoselectivity would be a concern. The regioselectivity of the initial cyclocondensation to form the dihydropyridopyrimidinone ring would also be critical in determining the final structure.

The structure of this compound itself is achiral. However, the introduction of substituents on the dihydropyridopyrimidinone ring could create stereocenters, necessitating stereoselective synthetic methods or chiral resolution to obtain single enantiomers.

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The this compound scaffold can be a template for the synthesis of new chemical entities with potentially novel pharmacological profiles. Derivatization can be targeted at several positions:

Modification of the Benzisoxazole Ring : The fluorine atom on the benzisoxazole ring can be replaced with other substituents to explore their effect on activity.

Alterations to the Piperidine Linker : The piperidine ring can be replaced with other heterocyclic systems to probe the structure-activity relationship.

Functionalization of the Dihydropyridopyrimidinone Core : The dihydropyridopyrimidinone ring offers several sites for modification. For example, the methyl group could be varied, or substituents could be introduced onto the aromatic portion of the ring system.

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound core, which could lead to the discovery of compounds with improved properties.

Impurity Profiling and Process-Related Contaminants Identification

The rigorous control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. In the context of this compound, also known as Dehydro Risperidone, impurity profiling involves the identification and characterization of potential process-related contaminants that may arise during its formation. While this compound is primarily considered an impurity or a related compound of the antipsychotic drug Risperidone, understanding its own impurity profile is essential for quality control when it is synthesized as a reference standard or encountered as a process impurity. pharmaffiliates.com

The formation of this compound is closely linked to the synthesis of Risperidone. The established synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. google.com Process-related impurities associated with this compound can, therefore, be inferred from the starting materials, intermediates, and potential side reactions of the parent compound's synthesis.

Potential process-related impurities of this compound may include unreacted starting materials from the Risperidone synthesis, by-products from side reactions, and other degradation products. The identification and control of these impurities are typically achieved using advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent methods for separation and identification. synzeal.comscholarsresearchlibrary.com

The following data tables outline the potential process-related contaminants of this compound, based on the known synthetic routes of Risperidone, as well as other identified related substances of Risperidone that could co-exist.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Potential Origin |

|---|---|---|

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |  |

Unreacted starting material from Risperidone synthesis. google.com |

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |  |

Unreacted starting material from Risperidone synthesis. google.com |

| Risperidone |  |

The parent compound from which this compound is a related substance. nih.gov |

| 5,6,7,8-Tetradehydro Risperidone |  |

A potential by-product formed through further dehydrogenation reactions. usp.orglgcstandards.comaquigenbio.com |

Table 2: Other Known Related Substances of Risperidone

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Risperidone-cis-N-oxide | Not Available | C23H27FN4O3 | 426.48 |

| Risperidone-trans-N-oxide | Not Available | C23H27FN4O3 | 426.48 |

| Bicyclorisperidone | Not Available | C23H26FN4O2+ | 409.48 |

| Risperidone Impurity G | 152542-00-2 | C23H28FN3O3 | 413.49 |

| 9-Methylene Risperidone | Not Available | C24H27FN4O2 | 422.50 |

Data sourced from various publications on Risperidone impurity profiling. google.comsynzeal.com

The characterization of these impurities is crucial and is typically performed using a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate their structures. google.comsynzeal.com For routine quality control, validated HPLC methods with UV or MS detection are employed to quantify the levels of these impurities, ensuring that they remain below the thresholds established by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.). scholarsresearchlibrary.comcbg-meb.nlfda.gov The availability of certified reference standards for impurities like 5,6,7,8-Tetradehydro Risperidone is essential for the accurate validation of these analytical methods. synzeal.comusp.org

Advanced Analytical Techniques for Characterization and Quantification of 3,6 Dihydro Risperidone

Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the structural confirmation of 3,6-Dihydro Risperidone (B510), providing detailed information about its molecular structure, functional groups, and chromophoric systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For 3,6-Dihydro Risperidone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are employed to provide a complete structural assignment.

Given that this compound (C₂₃H₂₅FN₄O₂) is structurally related to Risperidone (C₂₃H₂₇FN₄O₂), its NMR spectra are expected to be similar, with key differences arising from the introduction of a double bond in the pyridopyrimidinone ring system. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorobenzisoxazole moiety, as well as signals for the piperidine (B6355638) and the modified pyridopyrimidinone rings. The presence of a new olefinic proton signal and alterations in the chemical shifts and coupling constants of the adjacent methylene (B1212753) protons would be indicative of the "dihydro" modification.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The appearance of two new sp²-hybridized carbon signals in the olefinic region and a corresponding change in the chemical shifts of the carbons in the modified ring would confirm the position of the unsaturation.

2D NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton couplings, helping to trace the connectivity within the spin systems of the various rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound (in ppm) (Note: These are estimated values based on the structure of Risperidone and related compounds, as specific data for this compound is not readily available.)

| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fluorobenzisoxazole Aromatic Protons | 7.0 - 8.0 | 110 - 165 |

| Piperidine Protons | 2.0 - 3.5 | 30 - 60 |

| Pyridopyrimidinone Protons | 1.8 - 4.0, 5.5 - 6.5 (olefinic) | 20 - 60, 100 - 140 (olefinic), 160-170 (carbonyl) |

| Methyl Protons | ~2.3 | ~15 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound with high accuracy. The molecular formula of this compound is C₂₃H₂₅FN₄O₂, which corresponds to a theoretical monoisotopic mass of 408.1965 g/mol . HRMS can confirm this mass with a high degree of confidence, which is a critical step in its identification.

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. When the protonated molecule [M+H]⁺ of this compound is subjected to collision-induced dissociation, it is expected to fragment in a manner similar to Risperidone. The fragmentation is likely to occur at the piperidine ring and the ethyl side chain, leading to characteristic product ions. The study of these fragmentation pathways helps in confirming the identity of the compound, especially when compared with the fragmentation of a reference standard.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₃H₂₅FN₄O₂ |

| Theoretical Monoisotopic Mass | 408.1965 |

| Protonated Molecule [M+H]⁺ | 409.2043 |

| Predicted Major Fragment Ions (m/z) | Fragmentation of the piperidine ring and ethyl side chain |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Risperidone, as they share the same core functional groups. rasayanjournal.co.inderpharmachemica.com Key absorption bands would include those for the C=O stretching of the amide in the pyridopyrimidinone ring, C=N and C=C stretching vibrations from the aromatic and heterocyclic rings, and the C-F stretching from the fluorobenzisoxazole moiety. rasayanjournal.co.inderpharmachemica.com Subtle differences in the fingerprint region (below 1500 cm⁻¹) might be observed due to the structural modification in the pyridopyrimidinone ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | 1640 - 1680 |

| C=N | 1580 - 1620 |

| Aromatic C=C | 1450 - 1550 |

| C-F | 1100 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The UV spectrum of Risperidone typically shows absorption maxima around 238 nm and 280 nm, which are attributed to the electronic transitions within the benzisoxazole and pyridopyrimidinone systems. nih.gov The introduction of an additional double bond in the pyridopyrimidinone ring of this compound may lead to a shift in the absorption maximum (either a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity. This makes UV-Vis spectroscopy a useful tool for its quantification and for monitoring its presence in chromatographic analyses.

Table 4: Typical UV-Vis Absorption Data for Risperidone and Predicted Data for this compound

| Compound | λmax (nm) |

| Risperidone | ~238, ~280 |

| This compound | Expected to be similar to Risperidone with potential shifts |

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. Risperidone is a racemic mixture, and it is possible that this compound could also be chiral, depending on its exact structure. If this compound is chiral and can be separated into its individual enantiomers, CD spectroscopy would be an invaluable tool for their characterization. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left- and right-circularly polarized light by each enantiomer, allowing for their distinction and the determination of their enantiomeric purity. In the absence of resolved enantiomers, this technique is not applicable.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of this compound in the presence of Risperidone and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. rasayanjournal.co.in

These methods typically utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The detection is usually performed using a UV detector set at one of the absorption maxima of the compounds (e.g., 280 nm).

The development of a stability-indicating chromatographic method is crucial to ensure that this compound can be resolved from Risperidone and all potential degradation products. Method validation according to ICH guidelines would be necessary to demonstrate the method's specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantification and purity assessment.

Table 5: Typical Chromatographic Conditions for the Analysis of Risperidone and its Impurities

| Parameter | Typical Conditions |

| Technique | HPLC / UPLC |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Risperidone and its related compounds, including this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. Method development typically focuses on optimizing the separation of the main active pharmaceutical ingredient (API) from its impurities on columns such as C8 or C18. nih.govnih.gov Validation of these methods is performed to ensure they are specific, accurate, precise, and linear over a specified concentration range. nih.govijrpns.com For instance, a validated RP-HPLC method for Risperidone utilized a Supelcosil LC8 DB column with a mobile phase of methanol and 0.1 M ammonium acetate (pH 5.50) at a flow rate of 1.0 mL/min, with UV detection at 274 nm. nih.gov Such a method would be the starting point for identifying and quantifying this compound, which would likely elute at a different retention time from the parent compound.

Table 1: Example HPLC Method Parameters for Risperidone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol : 0.1 M Ammonium Acetate pH 5.5 (60:40, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 274 nm | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Internal Standard | Chlordiazepoxide | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like Risperidone and its derivatives. However, GC coupled with mass spectrometry (GC-MS) can be used following a derivatization step to increase the volatility and thermal stability of the analyte. While specific methods for this compound are not widely published, the principles of derivatization applied to similar pharmaceutical compounds would be applicable. Predicted GC-MS spectra for non-derivatized Risperidone exist, suggesting that under specific inlet conditions, analysis may be possible, though it is not a routine approach. hmdb.ca

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green chemistry" technique for chiral separations in the pharmaceutical industry. nih.govselvita.com It offers advantages such as high efficiency, rapid analysis times, and reduced use of organic solvents compared to normal-phase HPLC. selvita.comwaters.com SFC is particularly effective for separating enantiomers of chiral metabolites.

For Risperidone, which is achiral, its major active metabolite, 9-hydroxyrisperidone, is chiral. Robust SFC-MS/MS methods have been developed for the enantiomeric separation and quantification of these metabolites. nih.govhpst.cz These methods typically use chiral stationary phases, such as a CHIRALPAK AD-3 column, and can achieve separation in under six minutes. hpst.cz The successful application of SFC for separating the enantiomers of hydroxylated metabolites demonstrates its high potential for the enantiomeric separation of other chiral derivatives or impurities of Risperidone, should they exist. waters.com

Table 2: SFC Method Parameters for Chiral Separation of Risperidone Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| System | Agilent 1260 Infinity Analytical SFC | nih.gov |

| Column | CHIRALPAK AD-3 | hpst.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Run Time | < 6 minutes | nih.gov |

| Application | Simultaneous estimation of Risperidone and its chiral metabolites | nih.gov |

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the screening and quantification of Risperidone and its related compounds. researchgate.netctppc.org A densitometric TLC method was developed for the identification and determination of Risperidone in the presence of its degradation products. ptfarm.plnih.gov

In one HPTLC method, chromatography was performed on silica (B1680970) gel 60 F254 plates with a mobile phase of methanol-ethyl acetate (8.0:2.0, v/v). researchgate.net Densitometric scanning at 285 nm allowed for quantification. researchgate.net Such a method can be used for rapid screening of raw materials or finished products for the presence of impurities like this compound by comparing the retardation factors (RF) of the spots with that of a reference standard. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method is invaluable for the unambiguous structure elucidation of new chemical entities, including impurities isolated during drug development. While the specific crystal structure of this compound is not publicly documented, the utility of this technique has been demonstrated for other Risperidone-related impurities. In one study, the structures of two impurities, risperidone N-oxide and 9-methylene risperidone, were unequivocally confirmed by single-crystal X-ray diffraction studies after they were isolated and enriched. nih.gov This approach would be directly applicable to determine the precise solid-state conformation and molecular geometry of this compound once suitable crystals are obtained.

Electrophoretic Methods for Purity and Micro-Scale Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of pharmaceuticals. It requires minimal sample and solvent volumes, making it suitable for micro-scale analysis. CE methods have been developed for the quantitative determination of Risperidone in pharmaceutical formulations and for the enantiomeric purity assessment of its metabolites. nih.govresearchgate.net

One validated capillary zone electrophoresis (CZE) method for Risperidone used an uncoated fused-silica capillary with a background electrolyte of 20 mmol/L sodium phosphate solution (pH 2.5) and UV detection at 236 nm. researchgate.net This method achieved separation in less than 2.5 minutes. researchgate.net Furthermore, CE has been successfully employed to separate the enantiomers of 9-hydroxyrisperidone with high resolution (Rs >3) in under 15 minutes, demonstrating its capability for chiral purity analysis. nih.gov These electrophoretic methods can be adapted for the purity assessment of this compound.

Pharmacological and Biochemical Characterization of 3,6 Dihydro Risperidone Preclinical

In Vitro Receptor Binding Profiling

Risperidone (B510) exhibits a complex in vitro receptor binding profile, characterized by high affinity for several neurotransmitter receptors. This broad activity is central to its therapeutic effects and is a key area of investigation in preclinical studies.

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)

Risperidone demonstrates a notable affinity for dopamine D2 receptors, a key target for its antipsychotic action. jnjmedicalconnect.comdrugbank.com Its binding affinity for other dopamine receptor subtypes varies. It has substantial affinity for D3 and D4 receptors. nih.gov However, its affinity for the D1 receptor is weak. jnjmedicalconnect.com The affinity for the D5 receptor has been noted as the second highest among the dopamine receptors after D3. mdpi.com

Table 1: In Vitro Dopamine Receptor Affinities of Risperidone

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| D1 | 620 - 800 | jnjmedicalconnect.com |

| D2 | 0.12 - 7.3 | jnjmedicalconnect.com |

| D3 | ~27 | mdpi.com |

| D4 | High Affinity | nih.gov |

| D5 | ~228 | mdpi.com |

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

A defining characteristic of risperidone is its very high affinity for serotonin 5-HT2A receptors, which is approximately 10 to 20 times greater than its affinity for D2 receptors. drugbank.comnih.gov This high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics. researchgate.net Risperidone also shows low to moderate affinity for 5-HT1A, 5-HT1C, and 5-HT1D receptors. jnjmedicalconnect.com Its interaction with the 5-HT7 receptor has also been noted. tandfonline.com

Table 2: In Vitro Serotonin Receptor Affinities of Risperidone

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 47 - 253 | jnjmedicalconnect.com |

| 5-HT1C | 47 - 253 | jnjmedicalconnect.com |

| 5-HT1D | 47 - 253 | jnjmedicalconnect.com |

| 5-HT2A | 0.12 - 7.3 | jnjmedicalconnect.com |

| 5-HT7 | Moderate Affinity | researchgate.net |

Adrenergic, Histamine (B1213489), and Muscarinic Receptor Binding Profiles

Risperidone also interacts with adrenergic and histaminergic receptors. It demonstrates high affinity for α1 and α2 adrenergic receptors. jnjmedicalconnect.com It is also a potent antagonist at histamine H1 receptors. jnjmedicalconnect.com In contrast, risperidone shows no affinity for cholinergic muscarinic receptors. jnjmedicalconnect.com

Table 3: In Vitro Adrenergic, Histamine, and Muscarinic Receptor Affinities of Risperidone

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| α1 Adrenergic | 0.12 - 7.3 | jnjmedicalconnect.com |

| α2 Adrenergic | 0.12 - 7.3 | jnjmedicalconnect.com |

| Histamine H1 | 0.12 - 7.3 | jnjmedicalconnect.com |

| Muscarinic | No Affinity (>10,000) | jnjmedicalconnect.com |

Analysis of Off-Target Receptor Interactions

The broad receptor binding profile of risperidone leads to several off-target interactions. Its antagonism of α1-adrenergic receptors can lead to orthostatic hypotension, while its potent blockade of H1 receptors is associated with sedation and potential weight gain. nih.gov The lack of affinity for muscarinic receptors means it is less likely to cause anticholinergic side effects. jnjmedicalconnect.com

Enzyme Inhibition and Activation Assays

The metabolism of risperidone is a critical aspect of its pharmacological profile, primarily involving the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

In vitro studies have established that risperidone is a relatively weak inhibitor of CYP2D6. pharmgkb.orgfda.gov Therefore, it is not expected to significantly inhibit the clearance of other drugs metabolized by this enzyme. fda.gov Risperidone is primarily metabolized by CYP2D6 to its major active metabolite, 9-hydroxyrisperidone. pharmgkb.orgnih.gov To a lesser extent, CYP3A4 is also involved in its metabolism. pharmgkb.orgnih.gov The activity of CYP2D6 is subject to genetic polymorphism, leading to variations in the rate of risperidone metabolism among individuals. psychopharmacologyinstitute.com While risperidone itself is not a significant inducer of CYP enzymes, its metabolism can be affected by inducers of CYP3A4. For instance, co-administration with a potent CYP3A4 inducer like carbamazepine (B1668303) can decrease the concentration of the active moiety of risperidone by about 50%. mdedge.com

Table 4: Cytochrome P450 Interactions of Risperidone

| Enzyme | Interaction | Consequence | Reference |

|---|---|---|---|

| CYP2D6 | Weak Inhibitor | Not expected to significantly inhibit clearance of other CYP2D6 substrates. | pharmgkb.orgfda.gov |

| CYP2D6 | Substrate | Primary metabolic pathway to 9-hydroxyrisperidone. | pharmgkb.orgnih.gov |

| CYP3A4 | Substrate | Secondary metabolic pathway. | pharmgkb.orgnih.gov |

| CYP3A4 | - | Metabolism can be induced by CYP3A4 inducers. | mdedge.com |

Monoamine Oxidase (MAO) Inhibition Kinetics

Current preclinical data on the direct inhibitory effects of Risperidone on monoamine oxidase (MAO) enzymes is limited. However, existing literature suggests that Risperidone's primary mechanism of action does not involve direct, potent inhibition of MAO-A or MAO-B. cpn.or.kr The therapeutic effects of Risperidone are predominantly attributed to its antagonist activity at other receptor sites, particularly dopamine and serotonin receptors. researchgate.net

Interactions with Other Drug-Metabolizing Enzymes and Transporters

Risperidone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 (CYP) Enzymes: In vitro studies have identified CYP2D6 as the principal enzyme responsible for the hydroxylation of Risperidone to its major active metabolite, 9-hydroxyrisperidone (also known as paliperidone). pharmgkb.orgnih.govnih.govdrugbank.com While CYP2D6 is the main pathway, CYP3A4 and CYP3A5 also contribute to the metabolism of Risperidone to 9-hydroxyrisperidone, albeit to a lesser extent. pharmgkb.orgdovepress.comjnjmedicalconnect.com The formation of 9-hydroxyrisperidone is significantly correlated with the activity of these CYP enzymes. jnjmedicalconnect.com In vitro experiments using inhibitors of CYP2D6 (like quinidine) and CYP3A4 (like ketoconazole) have confirmed the roles of these enzymes in Risperidone's metabolism. dovepress.com Risperidone itself is considered a weak inhibitor of CYP2D6. pharmgkb.org

P-glycoprotein (P-gp) Transporter: In vitro assays and studies in animal models have demonstrated that both Risperidone and its metabolite, 9-hydroxyrisperidone, are substrates of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. pharmgkb.orgresearchgate.netpharmgkb.orgnih.gov This interaction with P-gp can influence the distribution of these compounds across the blood-brain barrier. dovepress.compharmgkb.org Interestingly, at high concentrations, Risperidone can also act as an inhibitor of P-gp, potentially affecting its own transport. researchgate.net

Table 1: In Vitro Metabolism and Transporter Interactions of Risperidone

| Enzyme/Transporter | Interaction | Key Findings | References |

|---|---|---|---|

| CYP2D6 | Primary metabolizing enzyme | Catalyzes the hydroxylation of Risperidone to 9-hydroxyrisperidone. | pharmgkb.orgnih.govnih.govdrugbank.com |

| CYP3A4/3A5 | Secondary metabolizing enzymes | Contribute to the formation of 9-hydroxyrisperidone. | pharmgkb.orgdovepress.comjnjmedicalconnect.com |

| P-glycoprotein (P-gp) | Substrate and Inhibitor | Risperidone and 9-hydroxyrisperidone are transported by P-gp; Risperidone can inhibit P-gp at high concentrations. | pharmgkb.orgdovepress.comresearchgate.netpharmgkb.orgnih.gov |

Cellular Signaling Pathway Modulation (Cell-based Assays)

G-Protein Coupled Receptor (GPCR) Signal Transduction Regulation

Risperidone's pharmacological effects are largely mediated through its interaction with G-protein coupled receptors (GPCRs). It is a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors. researchgate.netnih.govpsychopharmacologyinstitute.com The affinity of Risperidone for the 5-HT2A receptor is significantly higher—approximately 10 to 20 times greater—than its affinity for the D2 receptor. nih.govpsychopharmacologyinstitute.comdrugbank.com This dual antagonism is a hallmark of its "atypical" antipsychotic profile. scispace.com Risperidone also demonstrates antagonist activity at alpha-1 and alpha-2 adrenergic receptors and, to a lesser extent, at histamine H1 receptors. pharmgkb.orgpsychopharmacologyinstitute.com The interaction with these GPCRs initiates downstream signaling cascades that modulate neuronal activity.

Modulation of Second Messenger Systems (e.g., cAMP, IP3, Ca2+)

The antagonism of D2 receptors by antipsychotics like Risperidone can influence second messenger systems. Blockade of D2-like receptors, which are typically inhibitory, can lead to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). nih.gov Studies have shown that the blockade of D2-like receptors can induce chromatin remodeling in neurons through a cAMP-PKA dependent pathway. nih.gov While the "second messenger imbalance hypothesis of schizophrenia" suggests alterations in diacylglycerol (DG), protein kinase C (PKC), and inositol (B14025) 1,4,5-trisphosphate (IP3)/Ca2+ pathways, direct and specific modulation of these systems by Risperidone in cell-based assays is an area of ongoing investigation. nih.gov

Kinase and Phosphatase Activity Modulation

Recent research has begun to elucidate the effects of Risperidone on intracellular kinase and phosphatase activities. One study demonstrated that Risperidone can influence chromatin structure by acting through the G-protein/adenylyl cyclase/PKA pathway. nih.gov The effects of Risperidone on heterochromatin were blocked by inhibitors of PKA and mitogen- and stress-activated kinase 1 (MSK1), indicating the involvement of these kinases in Risperidone's mechanism of action. nih.gov Furthermore, another study suggested that Risperidone may influence lipogenesis by targeting mitogen-activated protein kinase 14 (MAPK14) and MAPK8 within the adipocytokine signaling pathway. nih.gov

In Vitro Functional Assays and Bioactivity Profiling

A variety of in vitro functional assays have been employed to characterize the bioactivity of Risperidone. These assays have confirmed its stability and release from biodegradable polymer implants. nih.gov In vitro studies using human peripheral blood mononuclear cells (PBMCs) and THP-1 monocytes have shown that Risperidone can alter the composition of cellular lipids, including dihydroceramides and ceramides, and disrupt lipid raft domains in the plasma membrane. nih.govresearchgate.netmdpi.com This suggests that Risperidone may affect multiple signaling pathways associated with these membrane domains. nih.govresearchgate.net Receptor binding assays have consistently demonstrated Risperidone's high affinity for 5-HT2A receptors and moderate to high affinity for D2, alpha-1, and alpha-2 adrenergic receptors. researchgate.netpsychopharmacologyinstitute.com

Table 2: Summary of In Vitro Bioactivity of Risperidone

| Assay Type | Key Findings | References |

|---|---|---|

| Receptor Binding Assays | High affinity for 5-HT2A receptors; moderate to high affinity for D2, adrenergic, and histaminergic receptors. | researchgate.netpsychopharmacologyinstitute.com |

| Cellular Lipid Analysis | Alters levels of dihydroceramides and ceramides; disrupts lipid raft domains in cell membranes. | nih.govresearchgate.netmdpi.com |

| Kinase Activity Assays | Influences chromatin structure via the PKA and MSK1 signaling pathways. | nih.gov |

| Implant Release Studies | Demonstrates stability and controlled release from biodegradable polymer matrices. | nih.gov |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical data for a compound identified as "3,6-Dihydro Risperidone." The vast majority of research focuses on the parent compound, risperidone, and its primary active metabolite, 9-hydroxyrisperidone (paliperidone).

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the requested outline. The specific data required for the sections on pharmacological characterization, in vivo pharmacodynamics, and chronic administration effects for this particular compound are not present in the accessible scientific literature.

If you are interested in the preclinical profile of risperidone , a wealth of information is available, and an article on that topic could be generated.

In Vivo Preclinical Pharmacokinetics in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Non-Rodents

Following administration of risperidone, 9-hydroxyrisperidone is formed through hydroxylation, a major metabolic pathway. jnjmedicalconnect.com In male Wistar rats administered a single subcutaneous dose of radiolabelled risperidone, plasma concentrations of 9-hydroxyrisperidone were higher than those of the parent drug from 2 hours post-dosing. researchgate.net This indicates rapid and substantial conversion of risperidone to its active metabolite. researchgate.net

Studies in dogs have also been instrumental in understanding the pharmacokinetics of risperidone and 9-hydroxyrisperidone. The dog has been identified as a relevant model for humans in testing risperidone absorption. mdpi.com In beagle dogs, the pharmacokinetic profiles of both risperidone and 9-hydroxyrisperidone have been characterized following intravenous and subcutaneous administrations. mdpi.com

The metabolism of risperidone to 9-hydroxyrisperidone is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4. texas.gov This metabolic process is a key determinant of the plasma concentrations of 9-hydroxyrisperidone. texas.gov

Plasma Protein Binding Characteristics and Dynamics

In vitro studies using equilibrium dialysis have determined the plasma protein binding of 9-hydroxyrisperidone across different species. drugbank.com The binding is lower than that of the parent compound, risperidone. drugbank.com

Table 1: Plasma Protein Binding of 9-Hydroxyrisperidone in Various Species

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | 77.4 drugbank.com |

| Rat | 74.7 drugbank.com |

This table presents the percentage of 9-hydroxyrisperidone bound to plasma proteins in different species.

In human plasma, 9-hydroxyrisperidone binds to albumin and alpha1-acid glycoprotein. texas.govpsychopharmacologyinstitute.com Importantly, neither risperidone nor 9-hydroxyrisperidone displaces the other from their plasma binding sites. jnjmedicalconnect.comtexas.gov The plasma protein binding of 9-hydroxyrisperidone in elderly subjects is not significantly different from that in younger individuals. drugbank.com Furthermore, differences in plasma protein binding between healthy subjects and those with hepatic or renal impairment are generally small or not significant. drugbank.com

Blood-Brain Barrier Permeability and Brain Penetration Studies

The entry of 9-hydroxyrisperidone into the central nervous system is significantly restricted by the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier (BBB). researchgate.net Studies in P-gp knockout mice (abcb1ab-/-) have demonstrated this phenomenon. One hour after intraperitoneal injection of risperidone, the brain concentrations of 9-hydroxyrisperidone were 29.4-fold higher, and the brain-to-plasma concentration ratios were 29-fold higher in the knockout mice compared to wild-type mice. researchgate.net This indicates that P-gp actively limits the central nervous system access of 9-hydroxyrisperidone. researchgate.net

Further studies have used brain microdialysis in rats to investigate the transport of 9-hydroxyrisperidone across the BBB, confirming it as a P-gp substrate. nih.gov An ex vivo model using locust brains also showed that 9-hydroxyrisperidone can be metabolized within the brain tissue itself. acs.org While high therapeutic doses of risperidone have been suggested to potentially disrupt the BBB, leading to increased permeability, the specific impact of 9-hydroxyrisperidone alone on BBB integrity requires further investigation. nih.govcore.ac.uk

Tissue Distribution and Accumulation Profiles

The volume of distribution for risperidone is 1-2 L/kg, indicating extensive tissue distribution. jnjmedicalconnect.comtexas.gov As a major metabolite, 9-hydroxyrisperidone also undergoes wide distribution throughout the body. nih.gov

In male rats, after subcutaneous administration of risperidone, the half-lives of 9-hydroxyrisperidone in the frontal cortex and striatum were found to be around 12 hours. researchgate.net This was 3 to 5 times longer than its half-life in plasma and in the cerebellum, a region with lower concentrations of its target receptors. researchgate.net This suggests a degree of accumulation in specific brain regions. researchgate.net

The blood to plasma concentration ratio of risperidone, which influences the distribution of its metabolite, averaged 0.78 in rats and 0.51 in dogs. drugbank.com

Excretion Pathways and Rates

The primary route of elimination for risperidone and its metabolites is via the urine, with a smaller portion excreted in the feces. jnjmedicalconnect.comtexas.gov In a human study, following a single oral dose of radiolabeled risperidone, approximately 70% of the radioactivity was recovered in the urine and 14% in the feces within one week. nih.gov

The excretion of 9-hydroxyrisperidone is influenced by the metabolic status of the individual, specifically their CYP2D6 activity. nih.gov In extensive metabolizers, 9-hydroxyrisperidone accounted for 32% of the administered dose in the urine, while in poor metabolizers, it was 8%. nih.gov

The apparent half-life of 9-hydroxyrisperidone is also dependent on the metabolizer phenotype, being approximately 21 hours in extensive metabolizers and 30 hours in poor metabolizers. psychopharmacologyinstitute.com In animal studies, risperidone and 9-hydroxyrisperidone have been shown to be excreted in milk. medsafe.govt.nz

Metabolic Pathways and Biotransformation Studies of 3,6 Dihydro Risperidone

Identification of Enzymes Involved in 3,6-Dihydro Risperidone (B510) Formation and Degradation

There is no available research identifying the specific enzymes, such as Cytochrome P450 isoforms or other enzyme systems, that may be responsible for the formation of 3,6-Dihydro Risperidone from a parent compound or its subsequent degradation into other metabolites.

Structural Elucidation and Characterization of Metabolites

No studies have been published that isolate, identify, or structurally characterize any metabolites resulting from the biotransformation of this compound.

Reaction Phenotyping and Isotopic Labeling Studies to Elucidate Metabolic Routes

Reaction phenotyping and isotopic labeling are standard methodologies to determine metabolic pathways. However, no such studies focused on this compound have been reported in the scientific literature, leaving its metabolic routes unknown.

Interspecies Comparative Metabolism

Comparative metabolic studies using liver microsomes or hepatocytes from various animal species are crucial for understanding interspecies differences in drug metabolism. Data from such studies on this compound are not available.

Influence of Genetic Factors on Metabolic Rates

While the influence of genetic polymorphisms, particularly in the CYP2D6 gene, on the metabolism of risperidone is well-documented, a conceptual framework or any data regarding genetic influences on the metabolic rates of this compound cannot be constructed due to the absence of foundational metabolic research.

Role as a Metabolite of Other Compounds and its Fate as a Precursor to Further Metabolites

Although identified as a derivative of risperidone, its precise role as a metabolite in a metabolic pathway and its potential as a precursor for the formation of subsequent metabolites have not been investigated or reported.

Computational and Theoretical Studies of 3,6 Dihydro Risperidone

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 3,6-Dihydro Risperidone (B510), might interact with a target protein's binding site.

While no specific molecular docking studies on 3,6-Dihydro Risperidone have been identified, extensive research has been performed on risperidone, primarily targeting the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are crucial to its antipsychotic mechanism. These studies reveal key amino acid residues responsible for binding and stabilizing the ligand within the receptor's active site. For instance, molecular docking of risperidone with the D2 dopamine receptor has been performed using software like AutoDock. nih.gov Such studies provide energy-based descriptors including binding energy, ligand efficiency, and intermolecular energy. bioinformation.net

A hypothetical molecular docking study of this compound would likely investigate its binding affinity and pose within the same receptors. The structural difference, the saturation of a double bond in the pyridinone ring system, might subtly alter the molecule's conformation and its interactions with the receptor. The binding energies of risperidone with various receptors have been calculated, providing a benchmark for potential studies on its derivatives. nih.gov

Table 1: Example of Molecular Docking Data for Risperidone

| Receptor | Docking Score (kcal/mol) | Interacting Residues (Hypothetical for this compound) |

| Dopamine D2 | -8.4 | Asp110, Ser193, Phe389 |

| Serotonin 5-HT2A | -9.6 | Asp155, Trp336, Phe363 |

| Adrenergic α1 | -9.1 | Asp106, Phe174, Trp336 |

Note: The data in this table is for risperidone and is intended to be illustrative of the outputs of molecular docking studies. The interacting residues for this compound would need to be determined through specific computational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Similarly, Quantitative Structure-Property Relationship (QSPR) models correlate chemical structure with physicochemical properties.

Specific QSAR and QSPR studies for this compound are not available. However, QSAR studies have been conducted on risperidone and its derivatives to understand the structural requirements for their antipsychotic activity. nih.gov These studies typically involve generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods, such as multiple linear regression, to build a model that predicts their activity. bioinformation.net For instance, a QSAR model for risperidone derivatives targeting the D2 receptor has been developed using energy-based descriptors from molecular docking. nih.govbioinformation.net

A future QSAR study involving this compound would require synthesizing and testing a series of related analogs to generate the necessary data for model building. Such a model could help in designing new derivatives with potentially improved activity or properties.

Molecular Dynamics Simulations for Conformational Analysis, Binding Kinetics, and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule, its binding kinetics with a target protein, and the influence of the surrounding solvent.

While there are no specific MD simulation studies on this compound, MD simulations have been employed to investigate the behavior of risperidone in complex with its target receptors. nih.gov For example, a 100 ns MD simulation was used to refine the docking results of risperidone with the serotonin receptor, revealing the stability of the ligand-receptor complex. nih.gov MD simulations can also be used to explore the effects of solvent on the conformation and stability of a drug molecule. researchgate.net

An MD simulation of this compound could provide insights into its conformational landscape and how the saturated bond affects its flexibility compared to risperidone. Furthermore, simulating the binding and unbinding process could elucidate the kinetics of its interaction with target receptors, offering a deeper understanding of its potential pharmacological profile.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as HOMO and LUMO energies), reactivity, and spectroscopic properties (like IR and NMR spectra).

Although no DFT studies specifically on this compound were found, DFT has been applied to study risperidone and its charge-transfer complexes. researchgate.netmdpi.com These studies help in understanding the electronic properties that govern intermolecular interactions.

DFT calculations for this compound could be used to:

Optimize its three-dimensional geometry.

Calculate its electronic properties, such as the electrostatic potential surface, which can indicate regions of the molecule likely to be involved in interactions.

Predict its spectroscopic signatures, which could aid in its experimental characterization.

Assess its chemical reactivity through the calculation of frontier molecular orbitals (HOMO and LUMO).

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 45 ų |

Note: These values are hypothetical and would need to be determined through specific DFT calculations for this compound.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening.

Pharmacophore models have been developed for 5-HT2A receptor antagonists based on the structure of risperidone. nih.gov These models typically consist of features such as aromatic rings, hydrophobic groups, and a basic amine. nih.gov By deconstructing risperidone into smaller structural segments, researchers have been able to refine the pharmacophore model for 5-HT2A receptor affinity. nih.gov

A pharmacophore model could be developed incorporating the structural features of this compound. This model could then be used in virtual screening campaigns to identify novel chemical scaffolds that possess the key features required for activity at relevant receptors. This approach could accelerate the discovery of new analogs with potentially unique pharmacological profiles.

Bioanalytical Method Development for 3,6 Dihydro Risperidone in Biological Matrices Preclinical/in Vitro

Sample Preparation Techniques from Animal Tissues, Biological Fluids, and Cell Cultures

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby enhancing the sensitivity and selectivity of the analytical method.

Liquid-Liquid Extraction (LLE): This is a widely used technique for the extraction of risperidone (B510) and 9-hydroxyrisperidone from plasma and tissue homogenates. researchgate.netnih.gov The process typically involves the alkalinization of the sample followed by extraction with an organic solvent such as ethyl acetate (B1210297) or a mixture of diisopropyl ether and isoamyl alcohol. nih.govnih.gov For instance, a method for determining risperidone in whole blood utilized alkaline liquid-liquid extraction to preconcentrate the analyte before analysis. ies.gov.pl Another approach for plasma samples involved a single-step LLE with methyl tert-butyl ether. researchgate.net

Solid-Phase Extraction (SPE): SPE is another common technique that offers cleaner extracts compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method has been successfully applied for the extraction of risperidone and its metabolites from biological fluids. nih.gov

Protein Precipitation: This is a simpler and faster method often used for plasma and serum samples. It involves adding a precipitating agent, such as acetonitrile (B52724), to the sample to denature and precipitate proteins. scielo.br After centrifugation, the supernatant containing the analyte can be directly injected into the analytical system or further processed. nih.gov This technique is particularly suitable for high-throughput analysis. nih.gov

Tissue Homogenization: For the analysis of risperidone in animal tissues, the tissue samples are first homogenized in a suitable buffer. The resulting homogenate can then be subjected to LLE or SPE to extract the drug and its metabolites. nih.gov For example, a high-performance liquid chromatographic method was developed for the simultaneous determination of risperidone and 9-hydroxyrisperidone in animal tissue homogenates with a quantification limit of 10 ng/g. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and speed. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed for the separation of risperidone and 9-hydroxyrisperidone. nih.gov C18 or cyano columns are commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov This allows for highly selective and sensitive quantification of the analytes. The precursor-to-product ion transitions for risperidone are typically m/z 411.2 → 191.1, and for 9-hydroxyrisperidone, they are m/z 427.2 → 207.1. nih.govresearchgate.net

Method Validation: The developed LC-MS/MS methods are rigorously validated according to regulatory guidelines to ensure their reliability and accuracy. nih.gov Validation parameters include selectivity, linearity, sensitivity (lower limit of quantification), precision, accuracy, recovery, and stability. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Risperidone/9-OH-Risperidone |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Linear range of 0.1 to 50 ng/mL with r² > 0.99. nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | LLOQ of 0.1 ng/mL for both analytes in plasma. nih.gov |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day precision of 0.8–9.4% and inter-day precision of 1.5–7.6%. nih.gov |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Intra-day accuracy of 92.8–104.0% and inter-day accuracy of 97.2–104.0%. nih.gov |

| Recovery | Consistent and reproducible | Mean recoveries were 98.0% for risperidone and 83.5% for 9-hydroxyrisperidone. nih.gov |

| Stability | Analyte stable under various conditions (freeze-thaw, short-term, long-term) | Stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C. scielo.br |

Immunoassays and Biosensors for High-Throughput Detection

While LC-MS/MS is highly specific and sensitive, it can be time-consuming for screening a large number of samples. Immunoassays and biosensors offer alternatives for high-throughput detection.

Immunoassays: A homogenous two-reagent nanoparticle agglutination assay has been developed for the detection of "total risperidone," which includes both risperidone and its active metabolite, paliperidone (B428) (9-hydroxyrisperidone), in human serum. mycaretests.com This assay is based on the competition between the drug in the sample and drug-conjugates for binding to specific antibodies on nanoparticles. The extent of particle aggregation is measured spectrophotometrically and is inversely proportional to the drug concentration. mycaretests.com This method has a limit of detection of 7 ng/mL and a measurement range of 16–120 ng/mL. mycaretests.com

Biosensors: Electrochemical sensors are being developed for the sensitive detection of risperidone. nih.gov For example, a novel sensor using a Sm₂CuZrO₆ double perovskite as an electrocatalyst has shown high sensitivity for risperidone, with a limit of detection of 10.62 nM. nih.govacs.org Another approach involves a potentiometric sensor that exhibits a rapid response time of 10 seconds. farmaciajournal.comfarmaciajournal.com These biosensor-based methods are promising for rapid and low-cost analysis, potentially for high-throughput screening applications. farmaciajournal.com

| Technique | Principle | Reported Performance for Risperidone |

|---|---|---|

| Nanoparticle Agglutination Immunoassay | Competitive binding of drug and drug-conjugate to antibody-coated nanoparticles. | LOD: 7 ng/mL; Range: 16–120 ng/mL for total risperidone (risperidone + 9-hydroxyrisperidone). mycaretests.com |

| Electrochemical Sensor (Sm₂CuZrO₆ perovskite) | Electrocatalytic reduction of risperidone. | LOD: 10.62 nM; Linear Range: 50–500 nM. nih.govacs.org |

| Potentiometric Sensor | Measures potential difference due to ionophore-analyte interaction. | Fast response time (10 seconds) and Nernstian behavior. farmaciajournal.comfarmaciajournal.com |

Microdialysis Coupled with Analytical Techniques for Real-Time Monitoring in Animal Models

Microdialysis is a minimally invasive sampling technique that allows for the continuous monitoring of endogenous and exogenous substances in the extracellular fluid of living tissues, including the brain.

Coupling with HPLC and MS: When coupled with sensitive analytical techniques like HPLC with electrochemical detection or LC-MS/MS, microdialysis can be used to measure the real-time concentrations of risperidone and its metabolites, as well as neurotransmitters like dopamine (B1211576) and serotonin (B10506), in specific brain regions of freely moving animals. nih.gov This provides valuable information on the drug's pharmacokinetic and pharmacodynamic profile at the site of action. nih.gov

Preclinical Applications: In preclinical studies, microdialysis has been used to investigate the effects of risperidone on dopamine release and metabolism in different brain regions of rats, such as the nucleus accumbens and prefrontal cortex. nih.govnih.gov These studies help in understanding the neurochemical mechanisms underlying the therapeutic effects of the drug.

Potential Research Applications and Interdisciplinary Insights Derived from 3,6 Dihydro Risperidone Studies

Elucidation of Novel Molecular Targets or Biochemical Pathways (Hypothetical Basis)

The therapeutic effects of Risperidone (B510) are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, the full spectrum of its biological activity may involve additional, less characterized molecular interactions. The study of 3,6-Dihydro Risperidone, on a hypothetical basis, could be instrumental in uncovering these secondary targets or pathways.

Saturation of the 3,6-position within the pyridopyrimidine ring system alters the planarity and electronic distribution of that moiety. This modification could hypothetically decrease its affinity for the primary D2 and 5-HT2A receptors while unmasking or enhancing its interaction with previously unknown or low-affinity targets. For instance, if the parent compound, Risperidone, has a weak affinity for a particular enzyme or ion channel that is sterically hindered by its rigid ring structure, the increased flexibility of the this compound scaffold might allow for a more favorable binding orientation.

Advanced screening techniques, such as affinity-based proteomics or chemoproteomics, could utilize an immobilized this compound as bait to "fish" for interacting proteins in complex biological samples (e.g., brain tissue lysates). By comparing the protein binding profile of this derivative to that of Risperidone and its primary active metabolite, 9-Hydroxyrisperidone, researchers could identify proteins that uniquely or preferentially bind to the dihydro-derivative. Such proteins would represent novel molecular targets, potentially implicating new biochemical pathways in the broader pharmacological effects of the chemical class. This approach could lead to the identification of novel targets for neuropsychiatric drug discovery, moving beyond the classical monoamine receptor systems.

Design and Synthesis of New Chemical Probes and Tool Compounds Based on this compound Scaffold

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function. The this compound scaffold, with its modified physicochemical properties relative to Risperidone, presents a valuable starting point for the design of such probes.

The synthesis of Risperidone often involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. A similar synthetic strategy could be adapted to produce this compound, potentially through the hydrogenation of a synthetic precursor to the pyridopyrimidine ring.

Once synthesized, the this compound scaffold could be further modified to create a library of tool compounds. For example:

Fluorescent Probes: A fluorescent tag could be chemically conjugated to a non-critical position on the molecule. If the derivative retains affinity for a specific target, this probe would allow for visualization of the target's localization and trafficking within cells using advanced microscopy techniques.

Biotinylated Probes: Attaching a biotin (B1667282) tag would create a probe for affinity purification experiments. After incubating the probe with a cell lysate, the probe-target complex can be pulled down using streptavidin beads, facilitating the identification of the target protein via mass spectrometry.

Photoaffinity Labels: Incorporation of a photoreactive group would allow for the creation of probes that, upon exposure to UV light, form a permanent covalent bond with their target. This is a powerful tool for irreversibly labeling a receptor or enzyme, aiding in its isolation and identification.

These tool compounds would be invaluable for basic research, helping to deconstruct complex signaling pathways and validate new drug targets.

Contribution to Understanding Structure-Function Relationships within its Chemical Class

Structure-function relationship (SFR) studies are fundamental to medicinal chemistry, explaining how a molecule's chemical structure dictates its biological activity. Comparing the pharmacological profile of this compound with that of Risperidone and its major metabolite, 9-Hydroxyrisperidone, provides a precise way to understand the functional importance of the pyridopyrimidine ring's electronic and conformational state.

The primary structural difference is the removal of a double bond. This change has several implications:

Conformational Flexibility: The saturated ring in this compound is more flexible than the corresponding ring in Risperidone. This allows it to adopt a wider range of shapes, or conformers.

Electronic Properties: Saturation removes sp2-hybridized carbons, altering the electron density and aromaticity of the ring system.

By performing comparative receptor binding assays, researchers can determine how these changes affect affinity for various receptors. For example, a significant drop in affinity at the 5-HT2A receptor but a retained affinity at the D2 receptor would strongly suggest that the planarity of the pyridopyrimidine ring is a key determinant for serotonin receptor binding but less so for dopamine receptor interaction.

Table 1: Comparative Binding Affinities of Risperidone and Hypothetical Profile of this compound. The Ki value is inversely proportional to binding affinity. Data for Risperidone sourced from reference.

This comparative analysis allows for the fine-mapping of the pharmacophore, providing crucial insights for the rational design of future compounds with improved selectivity and function.

Implications for General Principles of Drug Metabolism and Pharmacokinetics Research

The study of drug metabolism is critical for understanding a compound's duration of action, potential for drug-drug interactions, and inter-individual variability in response. Risperidone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6 to form 9-Hydroxyrisperidone, with a smaller contribution from CYP3A4.

Investigating the metabolism of this compound would provide valuable insights into how saturation of the pyridopyrimidine ring affects its susceptibility to enzymatic modification. It is plausible that the structural change could alter its interaction with metabolizing enzymes. For example:

Altered CYP2D6/3A4 Metabolism: The modification could either block or enhance hydroxylation at the 9-position by changing how the molecule fits into the active site of CYP2D6.

Emergence of New Metabolic Pathways: The saturated ring might become a substrate for different enzymes, such as dehydrogenases (which could potentially reverse the modification) or other CYP isoforms, opening up new metabolic routes not seen with the parent drug.

Such studies would contribute to building more predictive models of drug metabolism. By systematically comparing the metabolic fate of Risperidone with its dihydro-derivative, researchers can better understand the specific structural motifs that govern enzyme recognition and turnover. This knowledge is a cornerstone of pharmacokinetic research, aiding in the design of new drug candidates with more predictable and desirable metabolic profiles.

Table 2: Metabolic Pathways of Risperidone and Research Questions for this compound. Data for Risperidone sourced from references.

Role in Mechanistic Toxicology Studies

Mechanistic toxicology aims to understand how a substance exerts toxic effects at the molecular and cellular levels. This knowledge is distinct from simply cataloging adverse effects and is crucial for predicting and mitigating toxicity. Studies have suggested that Risperidone may be associated with mechanisms like the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

This compound can serve as a valuable tool compound in these investigations. By comparing the toxicological profile of the parent drug to its dihydro-derivative in relevant in vitro systems (e.g., neuronal or hepatic cell cultures), researchers can probe the structural basis of any observed toxicity. For example, if Risperidone induces mitochondrial stress but this compound does not (or does so to a lesser extent), this would implicate the electronic properties of the unsaturated pyridopyrimidine ring in mediating this effect. It could be that the unsaturated system is more susceptible to metabolic activation into a reactive, toxic species.

Conversely, if both compounds exhibit a similar degree of toxicity, it would suggest the mechanism is likely mediated by other parts of the molecule, such as the benzisoxazole or piperidine (B6355638) rings, or by its action on a shared primary receptor. This process of "structural subtraction" allows toxicologists to pinpoint the specific molecular features—the toxico-phore—responsible for initiating a toxic cascade, providing vital information for designing safer medicines in the future.

Conclusion and Future Research Directions for 3,6 Dihydro Risperidone

Synthesis of Key Academic Discoveries and Remaining Scientific Questions

A thorough search of scholarly databases has yielded no academic discoveries related to "3,6-Dihydro Risperidone (B510)." The scientific community has extensively studied the metabolic pathways of Risperidone, identifying 9-hydroxyrisperidone as the principal, pharmacologically active metabolite. nih.govclinpgx.orgresearchgate.netpsychopharmacologyinstitute.com Other minor metabolites and degradation products, such as N-oxides, have also been characterized. nih.gov However, "3,6-Dihydro Risperidone" is not among these identified compounds. Therefore, there are no existing scientific questions to report.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the very existence and relevance of "this compound" in the context of Risperidone's pharmacology, metabolism, or synthesis. Without any foundational research confirming its existence, structure, or properties, all avenues of research remain unexplored.

Proposed Future Research Directions for Chemical Synthesis, Analytical Methodologies, and Preclinical Evaluation

Given the lack of information, the first and most crucial step for any future research would be the hypothetical synthesis and structural confirmation of "this compound." Should the compound be successfully synthesized and identified, the following research directions could be proposed:

Chemical Synthesis: Development of a reliable and scalable synthetic route to produce pure "this compound" for analytical and preclinical studies.

Analytical Methodologies: Establishment of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the detection and quantification of the compound in various matrices. ctppc.orgnih.gov

Preclinical Evaluation: Initial in vitro and in vivo studies to determine its basic pharmacological profile, including receptor binding affinity, metabolic stability, and preliminary toxicological assessment.

Emerging Technologies and Methodological Advancements for Enhanced Research on this compound

Should "this compound" be identified as a relevant compound, its study could benefit from emerging technologies: